Nervonin A

Description

Nervonin A, chemically identified as tritetracosenoin, is a triglyceride esterified with three molecules of nervonic acid (C24:1, cis-15-tetracosenoic acid) . Nervonic acid is a monounsaturated fatty acid critical for the biosynthesis of nerve cell myelin, making this compound a compound of interest in neurological and lipid metabolism research. Structurally, this compound consists of a glycerol backbone linked to three nervonic acid chains, yielding the molecular formula C75H142O6 and a molecular weight of approximately 1,139.9 g/mol . Its low solubility in aqueous environments and high lipid affinity align with typical triglyceride properties, suggesting roles in cellular energy storage or structural lipid bilayers.

Properties

Molecular Formula |

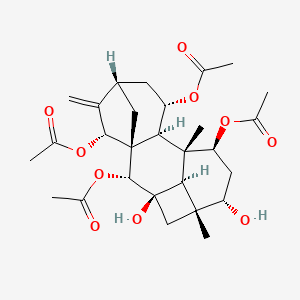

C28H38O10 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(1S,2S,3S,5S,7R,8S,9R,10R,12R,13S,15S,16R)-7,9,15-triacetyloxy-10,13-dihydroxy-1,12-dimethyl-6-methylidene-3-pentacyclo[8.5.1.15,8.02,8.012,16]heptadecanyl] acetate |

InChI |

InChI=1S/C28H38O10/c1-12-17-8-18(35-13(2)29)21-26(7)20(36-14(3)30)9-19(33)25(6)11-28(34,23(25)26)24(38-16(5)32)27(21,10-17)22(12)37-15(4)31/h17-24,33-34H,1,8-11H2,2-7H3/t17-,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

LEZWYXVEIYCMRT-GBAFPBKCSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H]([C@]5([C@H]4[C@](C5)([C@@H]3OC(=O)C)O)C)O)OC(=O)C)C)[C@@H](C2=C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C5(C4C(C5)(C3OC(=O)C)O)C)O)OC(=O)C)C)C(C2=C)OC(=O)C |

Synonyms |

nervonin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nervonin A belongs to a family of glycerides derived from nervonic acid. Key structural analogs include:

MONONERVONIN (C24:1 Monoglyceride)

- Structure : Single nervonic acid chain attached to glycerol.

- Molecular Formula : C27H52O4 (~440.7 g/mol).

- Properties : Higher solubility in polar solvents than this compound due to fewer hydrophobic chains. Commonly used as emulsifiers in pharmaceutical formulations .

DINERVONIN (C24:1 Diglyceride)

- Structure : Two nervonic acid chains esterified to glycerol.

- Molecular Formula : C51H98O5 (~791.3 g/mol).

- Properties : Intermediate solubility and metabolic flexibility; diglycerides are precursors for signaling molecules like diacylglycerol (DAG) .

This compound vs. MONONERVONIN/DINERVONIN

| Parameter | This compound (Triglyceride) | MONONERVONIN (Monoglyceride) | DINERVONIN (Diglyceride) |

|---|---|---|---|

| Hydrophobicity | High | Moderate | High |

| Metabolic Role | Energy storage | Emulsification | Signaling precursor |

| Molecular Weight | ~1,139.9 g/mol | ~440.7 g/mol | ~791.3 g/mol |

| Solubility in Water | Very low | Moderate | Low |

Comparison with Functionally Similar Compounds

This compound is functionally compared to triglycerides with other long-chain fatty acids, such as tridocosahexaenoin (C22:6 triglyceride, DHA-based):

TRIDOCOSAHEXAENOIN (C22:6 Triglyceride)

- Structure: Triglyceride with three docosahexaenoic acid (DHA, C22:6) chains.

- Molecular Formula : C69H104O6 (~1,029.5 g/mol).

- Properties : Critical for brain function and retinal health; DHA is incorporated into synaptic membranes .

This compound vs. TRIDOCOSAHEXAENOIN

| Parameter | This compound (C24:1) | TRIDOCOSAHEXAENOIN (C22:6) |

|---|---|---|

| Fatty Acid Chain | Monounsaturated (C24:1) | Polyunsaturated (C22:6) |

| Biological Role | Myelin synthesis support | Neuroprotection, anti-inflammatory |

| Oxidation Stability | Higher (due to fewer double bonds) | Lower (prone to peroxidation) |

| Therapeutic Focus | Neurological disorders | Cognitive health, aging |

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Nervonin A in complex biological matrices?

- Methodological Answer : Isolation typically involves liquid-liquid extraction or solid-phase extraction followed by purification via high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and X-ray crystallography for absolute configuration determination. Validation requires comparison with synthetic standards and adherence to purity thresholds (>95%) using tandem mass spectrometry (MS/MS) .

Q. How can researchers design in vitro experiments to evaluate the neuroprotective mechanisms of this compound?

- Methodological Answer : Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) exposed to oxidative stress (e.g., H₂O₂). Include controls for cytotoxicity (MTT assay) and apoptosis (caspase-3 activity). Measure markers like BDNF or SOD activity via ELISA. Ensure blinding during data collection and validate findings across ≥3 biological replicates to minimize batch effects .

Q. What approaches are recommended for identifying this compound's molecular targets in neurological pathways?

- Methodological Answer : Employ affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) combined with LC-MS/MS. Validate candidate targets using CRISPR-Cas9 knockouts or siRNA silencing in relevant models. Cross-reference results with transcriptomic datasets (RNA-seq) to confirm pathway enrichment .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro and in vivo studies on this compound's efficacy?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or model-specific stressors. Conduct pharmacokinetic profiling (plasma/brain concentration-time curves) and compare dosing regimens. Use meta-analysis to quantify effect sizes across studies and adjust for publication bias. Prioritize in vivo models with genetic or pathological relevance to the target condition .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality with Shapiro-Wilk tests. For multi-dose comparisons, apply one-way ANOVA with post-hoc Tukey correction. Report confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance .

Q. How can researchers optimize experimental protocols to minimize variability in this compound synthesis?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity) and employ design-of-experiments (DoE) frameworks to identify critical parameters (e.g., catalyst concentration). Use high-throughput screening to assess yield and enantiomeric excess. Validate reproducibility across ≥3 independent syntheses and characterize intermediates via in-situ FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.